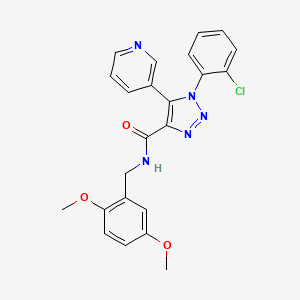
1-(2-chlorophenyl)-N-(2,5-dimethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorophenyl)-N-(2,5-dimethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H20ClN5O3 and its molecular weight is 449.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-chlorophenyl)-N-(2,5-dimethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring through a click chemistry approach. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as phosphine oxides. The final product is usually purified using column chromatography to obtain a high-purity compound suitable for biological testing.
Antitumor Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to the one have shown promising results against various cancer cell lines. For instance, a related study indicated that triazole derivatives could induce apoptosis in non-small cell lung cancer (NSCLC) cells by modulating key proteins in the apoptotic pathway, such as caspase-3 and PARP .
Table 1: Antitumor Activity of Related Triazole Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 1.1 | Apoptosis via Bcl-2 downregulation |
| Compound B | HCT-116 | 2.6 | Caspase activation |
| This compound | A549 (NSCLC) | TBD | TBD |
Antimicrobial Activity
In addition to antitumor effects, triazole compounds have been evaluated for their antimicrobial properties. Some derivatives have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of critical enzymes .
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | TBD |
| Compound D | S. aureus | TBD |
| This compound | TBD | TBD |
The biological activity of triazoles like the compound under discussion can be attributed to several mechanisms:
- Apoptosis Induction : Activation of apoptotic pathways through modulation of Bcl-2 family proteins and caspases.
- Enzyme Inhibition : Some triazoles act as inhibitors for enzymes such as carbonic anhydrase and thymidylate synthase, leading to impaired cellular functions in cancer cells.
- Membrane Disruption : The hydrophobic nature of certain triazole derivatives allows them to integrate into bacterial membranes, causing structural damage.
Case Studies
A detailed investigation into the effects of various triazole derivatives on cancer cell lines has revealed compelling evidence supporting their use as potential therapeutic agents. For instance, in vitro studies have shown that these compounds can significantly reduce cell viability in a dose-dependent manner while also promoting apoptosis through intrinsic pathways .
特性
IUPAC Name |
1-(2-chlorophenyl)-N-[(2,5-dimethoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O3/c1-31-17-9-10-20(32-2)16(12-17)14-26-23(30)21-22(15-6-5-11-25-13-15)29(28-27-21)19-8-4-3-7-18(19)24/h3-13H,14H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOMZLOZWALKGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














